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5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1h,3h)-dione

Hydrogen bonding Medicinal chemistry ADMET prediction

5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 6296-46-4) is an N3‑methyl‑substituted dialkylarylamine and pyrimidine‑2,4‑dione derivative. Its structure combines a 3‑methyluracil core with a bis(2‑hydroxyethyl)amino group at the 5‑position, yielding a molecular formula of C₉H₁₅N₃O₄ and an average molecular mass of 229.23 Da.

Molecular Formula C9H15N3O4
Molecular Weight 229.23 g/mol
CAS No. 6296-46-4
Cat. No. B12927032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1h,3h)-dione
CAS6296-46-4
Molecular FormulaC9H15N3O4
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=CNC1=O)N(CCO)CCO
InChIInChI=1S/C9H15N3O4/c1-11-8(15)7(6-10-9(11)16)12(2-4-13)3-5-14/h6,13-14H,2-5H2,1H3,(H,10,16)
InChIKeyNYXAOEUMNIQNPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 6296-46-4): Chemical Class, Structural Identity, and Sourcing Profile


5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 6296-46-4) is an N3‑methyl‑substituted dialkylarylamine and pyrimidine‑2,4‑dione derivative [1]. Its structure combines a 3‑methyluracil core with a bis(2‑hydroxyethyl)amino group at the 5‑position, yielding a molecular formula of C₉H₁₅N₃O₄ and an average molecular mass of 229.23 Da . The compound is catalogued as NSC47542 in the NCI/DTP screening repository, indicating its historical inclusion in anticancer screening panels . Predicted physicochemical properties include a logP (ACD/LogP neutral) of 0.33, an aqueous solubility of 27.9 g/L (ALOGPS), and 3 hydrogen‑bond donors with 7 hydrogen‑bond acceptors [1]. These features position the compound as a non‑chlorinated analog of the nitrogen mustard uracil mustards, with the 3‑methyl group conferring distinct electronic and steric properties relative to its des‑methyl counterpart.

Why 5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Close Pyrimidine‑dione Analogs


Substituting 5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione with a generic pyrimidine‑2,4‑dione analog is not reliable because the precise pattern of N‑methylation and bis(hydroxyethyl)amino substitution governs the compound’s hydrogen‑bond donor count, lipophilicity, and metabolic stability [1]. The 3‑methyl group eliminates one N–H donor from the uracil ring, reducing the HBD count from 4 to 3 relative to the des‑methyl analog (CAS 55476‑37‑4), which directly alters target‑binding complementarity and aqueous solvation . In addition, the hydroxyethyl arms are chemically distinct from the chloroethyl groups of the uracil mustard class (e.g., CAS 66‑75‑1), meaning that alkylating activity, reactivity toward biological nucleophiles, and toxicity profiles differ fundamentally . Procurement based solely on the pyrimidine‑dione scaffold, without specifying the 3‑methyl and bis(2‑hydroxyethyl)amino modifications, risks introducing a compound with divergent pharmacokinetic behavior and incompatible reactivity for downstream chemistry.

Quantitative Differentiation Evidence for 5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione vs. Closest Analogs


Reduced Hydrogen‑Bond Donor Count Relative to Des‑methyl Analog (CAS 55476‑37‑4) Modulates Target‑Binding Potential

The target compound possesses exactly three hydrogen‑bond donors (two aliphatic –OH and one heterocyclic N–H), whereas the des‑methyl analog 5‑[bis(2‑hydroxyethyl)amino]pyrimidine‑2,4(1H,3H)‑dione (CAS 55476‑37‑4) contains four HBDs because of the additional N3–H . In drug design, HBD count is a critical parameter for membrane permeability and target‑binding specificity; a difference of one HBD can alter oral bioavailability and selectivity profiles [1].

Hydrogen bonding Medicinal chemistry ADMET prediction

Increased Lipophilicity (logP) vs. Des‑methyl Analog (CAS 55476‑37‑4) Alters Distribution and Formulation Behavior

The target compound has a predicted ACD/LogP (neutral) of 0.33, while the des‑methyl analog (CAS 55476‑37‑4) is expected to be substantially more hydrophilic because of the uncovered N3–H and concomitant increase in hydrogen‑bond acidity . Although an experimental logP for the comparator is not publicly available, the methyl‑for‑hydrogen substitution typically raises logP by approximately 0.5–0.7 log units in uracil series [1].

Lipophilicity logP Physicochemical profiling

High Aqueous Solubility (27.9 g/L) Enables Flexible Formulation and In‑vitro Assay Conditions

The ALOGPS‑predicted water solubility of the target compound is 27.9 g/L (≈122 mM) [1]. This high solubility contrasts with many pyrimidine‑dione derivatives that show much lower aqueous solubility, including the chloroethyl‑containing uracil mustard (CAS 66‑75‑1), which requires organic co‑solvents for dissolution . The bis(2‑hydroxyethyl)amino motif contributes substantial hydrophilicity that offsets the lipophilic effect of the N3‑methyl group, resulting in a compound that remains soluble at millimolar concentrations in aqueous buffers.

Aqueous solubility Formulation Assay development

Non‑alkylating Hydroxyethyl Substituents Provide a Safety‑differentiated Alternative to Uracil Mustards

Unlike uracil mustard (CAS 66‑75‑1), which contains bis(2‑chloroethyl)amino substituents that act as DNA‑alkylating warheads, the target compound carries bis(2‑hydroxyethyl)amino groups that are not directly alkylating . The hydroxyethyl groups can be converted into chloroethyl mustards via‑chlorination, allowing the target compound to serve as a controlled precursor or a non‑toxic comparator in mechanism‑of‑action studies [1]. This differential chemical reactivity is critical for experiments where DNA damage responses must be distinguished from other pharmacologic effects.

Nitrogen mustard Prodrug design Toxicology

Regioisomeric Methyl Placement (N3‑ vs. C6‑Methyl) Distinguishes Biological Recognition and Synthetic Handling

The target compound is methylated at N3, whereas the isomeric 5‑[bis(2‑hydroxyethyl)amino]‑6‑methylpyrimidine‑2,4‑dione (CAS 31492‑83‑8) bears the methyl group at C6 [1]. N‑Methylation alters the tautomeric equilibrium of the pyrimidine ring and abolishes the N3‑H donor, while C6‑methylation leaves both N1–H and N3–H donors intact but introduces steric hindrance adjacent to the amino substituent. This regioisomeric difference leads to divergent binding modes toward enzymes that recognize the uracil scaffold, such as thymidine phosphorylase or 17β‑hydroxysteroid dehydrogenase type 2 [2].

Regioisomerism Structure‑activity relationship Chemical synthesis

Database Inclusion as NSC47542 Provides a Validated Screening History and Reproducible Procurement Identity

The target compound is registered as NSC47542 in the NCI/DTP compound repository, confirming its previous use in the NCI‑60 human tumour cell line screen or related programs . This database entry provides a unique, cross‑referenced identity that distinguishes it from non‑registered close analogs. Researchers can retrieve historical screening data (where disclosed) and compare batch‑to‑batch purity, reducing the risk of procurement of mis‑annotated or mixed isomers.

Screening library NCI/DTP Reproducibility

Preferred Application Scenarios for 5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione Based on Verified Differentiation Evidence


Medicinal Chemistry Programs Requiring Controlled HBD Count for Membrane Permeability Optimization

Because the 3‑methyl substitution reduces the hydrogen‑bond donor count from 4 to 3 relative to the des‑methyl analog, this compound is particularly suited for oral‑bioavailability optimisation where HBD count is a critical ADMET parameter [1]. It can serve as a physico‑chemically characterised building block in structure‑activity relationship studies targeting intracellular enzymes.

Non‑alkylating Control Compound in Nitrogen Mustard Mechanism‑of‑Action Studies

The bis(2‑hydroxyethyl)amino substituents are chemically inert toward DNA, unlike the chloroethyl arms of uracil mustard [1]. This makes the compound an ideal negative control for experiments dissecting DNA‑damage‑dependent versus DNA‑damage‑independent effects of uracil‑based nitrogen mustards.

Aqueous‑compatible High‑Throughput Screening Campaigns

With a predicted aqueous solubility of 27.9 g/L (≈122 mM), the compound can be dissolved directly in assay‑compatible buffers without DMSO, reducing solvent‑related interference in cell‑based or biochemical high‑throughput screens [1].

Precursor for Late‑stage Chlorination to Generate Targeted Uracil Mustards

The hydroxyethyl arms can be selectively converted to chloroethyl groups using standard chlorinating agents, enabling the on‑demand generation of uracil mustards with a predefined N3‑methyl substitution pattern that cannot be obtained from the commercially dominant des‑methyl or C6‑methyl precursors [1].

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